molecular formula C8H16N2O2 B7935235 2-(aminooxy)-N-cyclohexylacetamide

2-(aminooxy)-N-cyclohexylacetamide

Cat. No.: B7935235
M. Wt: 172.22 g/mol
InChI Key: ARDWTCPRHWKEDX-UHFFFAOYSA-N
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Description

2-(aminooxy)-N-cyclohexylacetamide is a chemical compound that features an aminooxy functional group attached to an acetamide backbone with a cyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminooxy)-N-cyclohexylacetamide typically involves the reaction of an aminooxy-containing reagent with a suitable acylating agent. One common method is the reaction of aminooxyacetic acid with cyclohexylamine under appropriate conditions to form the desired product. The reaction is usually carried out in an aqueous medium and may require the use of catalysts such as aniline or phenylenediamine derivatives to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminooxy group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can react with the aminooxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(aminooxy)-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(aminooxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and protein modification . Additionally, the compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity.

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminooxy-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDWTCPRHWKEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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